2-cyano-5-fluorobenzyl cyanide chemical properties and molecular structure
2-cyano-5-fluorobenzyl cyanide chemical properties and molecular structure
2-Cyano-5-Fluorobenzyl Cyanide: A Comprehensive Technical Guide on Molecular Reactivity, Synthesis, and Medicinal Applications
Executive Summary
In modern medicinal chemistry and organic synthesis, bifunctional fluorinated building blocks are critical for developing high-affinity therapeutic agents. 2-Cyano-5-fluorobenzyl cyanide (IUPAC: 2-(cyanomethyl)-4-fluorobenzonitrile) is a highly versatile intermediate characterized by its dual nitrile functionalities and a strategically positioned fluorine atom. This technical whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and its emerging role in multi-component domino reactions for oncology drug development.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 2-cyano-5-fluorobenzyl cyanide is essential for predicting its behavior in organic solvents and biological assays. The dual presence of an aromatic benzonitrile and an aliphatic benzyl cyanide creates a unique electronic environment.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 2-(cyanomethyl)-4-fluorobenzonitrile |
| CAS Number | 1000540-75-9[1] |
| Molecular Formula | C₉H₅FN₂[2] |
| Molecular Weight | 160.15 g/mol [2] |
| Predicted Boiling Point | 293.0 ± 25.0 °C[1] |
| Predicted Density | 1.21 ± 0.1 g/cm³[1] |
| Key Functional Groups | Aryl fluoride, Benzonitrile, Benzyl cyanide |
Molecular Structure & Reactivity Dynamics
The synthetic utility of 2-cyano-5-fluorobenzyl cyanide stems from the synergistic electronic effects of its three primary functional groups:
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The Active Methylene Group (Benzyl Cyanide): The protons on the benzylic carbon are highly acidic due to the electron-withdrawing nature of the adjacent aliphatic cyano group and the aromatic ring. This makes the methylene carbon an excellent nucleophile upon deprotonation, readily participating in Knoevenagel condensations.
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The Ortho-Benzonitrile Motif: Positioned ortho to the cyanomethyl group, this benzonitrile acts as an internal electrophile. Once the benzylic position reacts with an external electrophile (such as an aldehyde), the resulting intermediate can undergo rapid intramolecular cyclization by attacking the benzonitrile carbon. This structural arrangement classifies the molecule as a substituted homophthalonitrile, a privileged scaffold for cascade/domino reactions[3].
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The Fluorine Substituent: The highly electronegative fluorine atom exerts a strong inductive pull (-I effect) across the aromatic system. In drug design, this C-F bond enhances the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated aromatic oxidation[4]. Furthermore, it lowers the pKa of the benzylic protons even further, accelerating base-catalyzed condensation reactions.
Validated Synthetic Methodologies
The synthesis of 2-cyano-5-fluorobenzyl cyanide requires precise control over radical and nucleophilic pathways. The most reliable, scalable route involves a two-step sequence starting from 2-cyano-5-fluorotoluene: radical bromination followed by an Sₙ2 cyanation.
Step 1: Radical Benzylic Bromination
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Rationale: N-Bromosuccinimide (NBS) is utilized as the bromine source because its low solubility maintains a steady, low concentration of Br₂, favoring benzylic radical substitution over electrophilic aromatic substitution. Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator.
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Procedure:
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Dissolve 1.0 equivalent of 2-cyano-5-fluorotoluene in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.
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Add 1.1 equivalents of NBS and 0.05 equivalents of AIBN.
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Heat the mixture to reflux (~80°C) under an inert argon atmosphere. AIBN thermally decomposes to release nitrogen gas, generating radicals that abstract a bromine atom from NBS to initiate the chain reaction.
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Stir for 4–6 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC; Hexane:EtOAc 9:1). The reaction is complete when the starting material spot disappears.
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Cool the reaction to 0°C. The succinimide by-product will precipitate out of solution. Filter the solid and concentrate the filtrate in vacuo to yield crude 2-cyano-5-fluorobenzyl bromide.
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Step 2: Nucleophilic Substitution (Cyanation)
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Rationale: The conversion of the benzyl bromide to the benzyl cyanide proceeds via an Sₙ2 mechanism. Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical; it solvates the Na⁺ cation but leaves the CN⁻ anion "naked" and highly nucleophilic, drastically accelerating the displacement of the bromide leaving group[5].
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Procedure:
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Dissolve 1.2 equivalents of Sodium Cyanide (NaCN) in anhydrous DMF and heat to 90°C.
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Add a solution of the crude 2-cyano-5-fluorobenzyl bromide (1.0 eq) in DMF dropwise to prevent thermal runaway.
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Stir the mixture for 1.5–2 hours. Self-Validation: The solution will undergo a distinct color shift, and TLC will reveal the formation of a more polar, UV-active spot corresponding to the target nitrile.
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Quench the reaction by cooling to room temperature and adding a large excess of water to dissolve unreacted NaCN. Extract the aqueous phase with dichloromethane (3x).
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Wash the combined organic layers thoroughly with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography to isolate pure 2-cyano-5-fluorobenzyl cyanide.
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Synthetic workflow for 2-cyano-5-fluorobenzyl cyanide via radical bromination and cyanation.
Applications in Medicinal Chemistry & Drug Development
The unique structural topology of 2-cyano-5-fluorobenzyl cyanide makes it a highly prized precursor in the synthesis of complex heterocyclic pharmacophores.
Domino Reactions for Anti-Tumor Agents
Homophthalonitrile derivatives are exceptional substrates for multi-component domino reactions. When 2-cyano-5-fluorobenzyl cyanide is reacted with substituted salicylaldehydes under microwave irradiation (150°C) using ammonium formate as a dual catalyst/reducing agent, it triggers a cascade reaction[3]. The active methylene group undergoes a Knoevenagel condensation with the aldehyde, followed immediately by an intramolecular cyclization via the ortho-benzonitrile group. This single synthetic operation forges four new chemical bonds and two new rings, yielding fluorinated chromeno[2,3-c]isoquinolin-5-amines [3]. These complex heterocycles have demonstrated potent antiproliferative activity against cisplatin-resistant ovarian carcinoma cells by acting as highly stable DNA intercalators[3].
Multi-component domino reaction pathway for synthesizing DNA-intercalating anti-tumor agents.
Synthesis of Tetrazoles and Isoquinoline Alkaloids
Beyond oncology, the benzyl cyanide moiety can be selectively converted into tetrazoles via [3+2] cycloaddition with sodium azide (NaN₃). This transformation is frequently utilized to synthesize bioisosteres of carboxylic acids, a strategy employed in the development of high-affinity leukotriene D4 receptor antagonists[6]. Additionally, the dual nitrile functionality serves as a precursor for generating benzyltetrahydroisoquinoline alkaloids via Bischler-Napieralski cyclization[7].
Safety, Handling, and Environmental Protocols
As an organic nitrile and fluorine-containing compound, strict Environmental, Health, and Safety (EHS) protocols must be observed:
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Toxicity & Reactivity: Nitrile compounds pose a severe inhalation and ingestion hazard. Contact with strong acids can result in the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.
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Personal Protective Equipment (PPE): Handling must occur within a certified chemical fume hood. Operators must wear tightly fitting safety goggles (conforming to EN 166 or NIOSH standards), fire/flame resistant impervious clothing, and nitrile gloves[8].
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Spill Management & First Aid: In the event of skin contact, immediately remove contaminated clothing and wash the area with copious amounts of water. If inhaled, move the victim to fresh air immediately and seek emergency medical attention[8].
References
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PubMed / Bioorganic Chemistry. "Reductive domino reaction to access chromeno[2,3-c]isoquinoline-5-amines with antiproliferative activities against human tumor cells". Available at: [Link]
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Wiley-VCH. "Supporting Information - Synthesis route to CN-OPV5". Available at:[Link]
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DrugFuture. "RG-12525-药物合成数据库". Available at: [Link]
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LookChem. "Organic fluorine compound". Available at:[Link]
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